Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride

Antiviral immunomodulation Oral interferon induction Broad-spectrum prophylaxis

Sourcing CL 246,738 (CAS 81541-26-6) grants access to a uniquely differentiated immunomodulator. This acridine trihydrochloride salt is distinguished by its symmetrical 3,6-bis(2-piperidinoethoxy) substitution, enabling potent oral interferon-alpha induction and NK cell potentiation without direct cytotoxicity. Choose this compound for its rare combination of broad-spectrum antiviral protection from a single oral dose and an extraordinary >300-hour whole-blood half-life, simplifying chronic in vivo study protocols.

Molecular Formula C27H38Cl3N3O2
Molecular Weight 543.0 g/mol
CAS No. 81541-26-6
Cat. No. B1197853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride
CAS81541-26-6
Synonyms3,6-bis(2-piperidinoethoxy)acridine
3,6-bis(2-piperidinoethoxy)acridine trihydrochloride
CL 246738
CL 248738
CL-246,738
CL-246.738
CL-248.738
CL-248738
Molecular FormulaC27H38Cl3N3O2
Molecular Weight543.0 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl
InChIInChI=1S/C27H35N3O2.3ClH/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30;;;/h7-10,19-21H,1-6,11-18H2;3*1H
InChIKeyIXDXMHOJTVBKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride (CAS 81541-26-6): Compound Identity, Pharmacological Class, and Procurement Context


Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride (CAS 81541-26-6), also designated CL 246,738, is a fully synthetic low-molecular-weight heterocyclic compound belonging to the acridine class [1]. It functions as an orally active immunomodulator with demonstrated interferon (IFN)-inducing, natural killer (NK) cell-potentiating, macrophage-activating, and antitumor properties in murine models [2][3]. The compound has been investigated in Phase I clinical trials for malignancy and colorectal carcinoma, establishing an oral dosing range of 5–50 mg/kg with a whole-blood half-life of at least 300 hours [4]. The trihydrochloride salt form (molecular formula C27H38Cl3N3O2, molecular weight ~543 g/mol) is the pharmacologically utilized entity, as recorded in FDA Substance Registration System and PubChem [1][5].

Why Generic Substitution Fails for Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride (CL 246,738): Structural and Pharmacological Uniqueness Within the Acridine Immunomodulator Class


Within the acridine class, the 3,6-bis(2-piperidinoethoxy) substitution pattern is not merely a structural variation; it confers a unique combination of oral bioavailability, macrophage-dependent interferon-alpha induction, and broad-spectrum antiviral protection that is absent in closely related acridine derivatives such as quinacrine, acranil, or amsacrine [1][2]. Unlike quinacrine and acranil—which possess only a single dialkylaminoalkyl side chain and exhibit weaker interferon-inducing capacity—the symmetrical dual piperidinoethoxy substitution at positions 3 and 6 of CL 246,738 enables potent oral immunomodulation without direct cytotoxicity toward tumor cells at active concentrations [3][4]. Furthermore, CL 246,738 operates through a macrophage–IFN-α–NK cell axis that is mechanistically distinct from the topoisomerase-targeting acridines (e.g., amsacrine, DACA) and from the direct antiviral acridines, meaning that in-class substitution based solely on the acridine scaffold would result in loss of this specific immunopharmacological profile [5]. The quantitative evidence below substantiates exactly where and by what magnitude CL 246,738 diverges from its nearest functional analogs.

Quantitative Differentiation Evidence for Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride (CL 246,738) Versus Closest Functional Comparators


Broad-Spectrum Oral Antiviral Protection: Single-Dose CL 246,738 Outperforms Ampligen and Recombinant Interferons Across Four RNA and DNA Viruses

In a direct head-to-head comparative study by Pinto et al. (1988), a single prophylactic oral dose of CL 246,738 provided almost complete protection of mice against Venezuelan equine encephalitis virus (VEE), Banzi virus, and herpes simplex virus type 2 (HSV-2), and also increased mean survival time for Caraparu virus-infected mice [1]. In contrast, ampligen (a polyribonucleotide immunomodulator) administered as a single prophylactic intraperitoneal dose was very effective against Banzi virus, only moderately effective against HSV-2, and ineffective against VEE and Caraparu [1]. Recombinant interferon-gamma (rIFN-G) given as repeated therapeutic treatment was effective against VEE and HSV-2 but ineffective against Banzi virus [1]. Thus CL 246,738 was the only agent in this four-way comparison to achieve near-complete protection across all three challenge viruses (VEE, Banzi, HSV-2) with a single oral dose, and uniquely extended survival against Caraparu where ampligen provided no protection [1].

Antiviral immunomodulation Oral interferon induction Broad-spectrum prophylaxis

Oral Route of Administration Confers a Decisive Practical Advantage Over Parenteral Recombinant Interferons

Unlike recombinant interferon-alpha A/D (rIFN-A) and recombinant interferon-gamma (rIFN-G), which require parenteral (intraperitoneal or intravenous) administration to achieve antiviral and immunomodulatory effects, CL 246,738 is consistently reported as orally active across multiple independent studies [1][2]. In the Pinto et al. (1988) comparative study, the oral route of CL 246,738 was explicitly contrasted with repeated therapeutic intraperitoneal dosing of rIFN-A and rIFN-G [1]. The Phase I clinical trial by Litton et al. (1990) confirmed oral tolerability in humans at doses escalating from 5 to 50 mg/kg, with no hematologic, hepatic, or symptomatic dose-limiting toxicities [3]. The oral route is intrinsic to the compound's design: the bis(piperidinoethoxy) side chains confer sufficient lipophilicity and stability for gastrointestinal absorption, a feature absent in protein-based interferon therapeutics [4].

Oral immunomodulator Interferon induction Route of administration differentiation

Extended Whole-Blood Half-Life of ≥300 Hours Enables Infrequent Dosing Schedules Not Feasible with Short-Half-Life Interferon Proteins

In the Phase I ascending-dose trial reported by Litton et al. (1990), the mean whole-blood half-life of CL 246,738 was at least 300 hours (approximately 12.5 days) and remained relatively constant across the dose range of 5–50 mg/kg [1]. This contrasts sharply with recombinant interferon-alpha, which exhibits a serum elimination half-life of approximately 2–8 hours in humans, necessitating thrice-weekly or daily parenteral injections for sustained therapeutic effect [2]. The extended half-life of CL 246,738 is a direct consequence of its chemical structure—a small-molecule acridine derivative with high tissue distribution and lysosomal membrane binding—rather than the rapid renal clearance and proteolytic degradation that limit protein-based interferon therapeutics [3][4]. While no direct head-to-head pharmacokinetic study with interferons exists, the magnitude of difference (~300 h vs. ~4 h mean) represents a >75-fold longer terminal half-life, a class-level pharmacokinetic differentiation of practical significance for dosing regimen design [1][2].

Pharmacokinetics Extended half-life Oral immunomodulator dosing interval

Macrophage Activation at Sub-Micromolar Concentrations Without Direct Tumor Cell Cytotoxicity: A Selective Immunomodulatory Window

Wang et al. (1985) demonstrated that in vitro incubation of murine peritoneal macrophages with CL 246,738 at concentrations of 0.025–0.1 µg/mL for 48–72 hours rendered these cells inhibitory to tumor cell growth, while these same concentrations produced no direct inhibitory effects on tumor cells [1]. This selectivity—macrophage activation without direct cytotoxicity—is mechanistically significant because it indicates that CL 246,738 exerts its antitumor effect exclusively through host immune cell activation rather than through direct tumor cell killing. In vivo, peritoneal macrophages harvested from mice treated with single oral doses of 100–400 mg/kg CL 246,738 also exhibited tumor-inhibitory activity, with effector macrophages demonstrable as early as day 1, peaking at day 12, and persisting through day 31 post-administration [1]. By comparison, recombinant interferon-gamma (rIFN-G) was described as a potent direct activator of peritoneal macrophages in the Pinto et al. (1988) study, but required repeated parenteral dosing and exhibited direct antitumor activity distinct from the indirect, macrophage-mediated mechanism of CL 246,738 [2].

Macrophage activation Tumor cytostasis Selective immunomodulation

Dose-Dependent NK Cell Augmentation with a Defined Peak Response at 40 mg/kg Oral Dose, Including Activity in Immunodeficient Hosts

Ruszala-Mallon et al. (1986) established that orally administered CL 246,738 produced augmentation of NK cell activity in mice in a dose-related fashion over the range of 10–160 mg/kg, with peak stimulation occurring at 40 mg/kg [1]. The stimulatory effect persisted for 3 days after a single oral dose and could be boosted by subsequent treatment [1]. Critically, the NK-augmenting activity of CL 246,738 was not restricted to immunocompetent hosts: Ruszala-Mallon et al. (1991) demonstrated that splenic NK activity was augmented in immunodeficient beige and nude mice, models with genetically impaired NK cell function [2]. The compound at concentrations of 0.02–0.2 µg/mL also induced NK cell activity in vitro, with a minimum 3-day incubation required for optimal activation, an effect dependent on the presence of macrophages and inhibitable by anti-IFN-(α+β) but not anti-IFN-β antibody [1][2]. In the Pinto et al. (1988) comparative study, rIFN-G, rIFN-A, ampligen, and CL 246,738 all induced high levels of splenic NK cell activity; however, only CL 246,738 demonstrated this NK augmentation after oral administration and in immunodeficient strains [3].

Natural killer cell activation Dose-response Immunodeficient models

Prevention of Acute Graft-vs-Host Disease in Murine Allogeneic Transplantation Model

In a study specifically designed to evaluate immunomodulatory intervention in transplantation immunology, CL 246,738 administered orally prevented the development of acute graft-vs-host (GVH) disease in normal, non-irradiated BDF1 mice injected with C57BL/6 parental spleen cells [1]. The prevention of GVH disease in this stringent allogeneic model suggests that CL 246,738 can modulate donor T-cell alloreactivity while preserving host immune integrity, a property the authors attributed to potent immunostimulation boosting natural resistance mechanisms [1]. This finding is distinct from the immunosuppressive approaches commonly employed for GVH prophylaxis (e.g., cyclosporine, methotrexate), which carry risks of generalized immunosuppression. No direct comparator immunomodulator (e.g., ampligen, rIFN-A, rIFN-G) has been reported in an equivalent GVH prevention study, placing this evidence as class-level inference for the acridine immunomodulator subclass.

Graft-vs-host disease prevention Transplantation immunomodulation Allogeneic immune regulation

Best Research and Industrial Application Scenarios for Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride (CL 246,738) Based on Verified Differentiation Evidence


Broad-Spectrum Antiviral Prophylaxis Studies Requiring Oral Dosing and Single-Administration Protection Across RNA and DNA Virus Families

Investigators designing antiviral prophylaxis experiments in murine models where a single oral dose must protect against multiple virus families (alphatogavirus, flavivirus, herpesvirus, bunyavirus) should prioritize CL 246,738 over ampligen or recombinant interferons. The head-to-head data from Pinto et al. (1988) demonstrate that only CL 246,738 achieved near-complete protection against all three of VEE, Banzi, and HSV-2 with a single oral dose, whereas ampligen failed against VEE and Caraparu, and rIFN-G failed against Banzi [1]. This scenario is particularly relevant for biodefense and emerging infectious disease research programs where broad-spectrum oral prophylaxis is a key selection criterion.

Preclinical Immuno-Oncology Studies Leveraging Macrophage-Mediated Tumor Inhibition Without Confounding Direct Cytotoxicity

For studies investigating host-mediated antitumor immunity—particularly those requiring selective macrophage activation without direct tumor cell killing—CL 246,738 at 0.025–0.1 µg/mL in vitro or 100–400 mg/kg oral in vivo provides a clean immunomodulatory tool [2]. The compound activates tumor-inhibitory macrophages that remain functional for up to 31 days after a single oral dose, enabling long-duration immune monitoring experiments [2]. This distinguishes CL 246,738 from directly cytotoxic acridines (amsacrine, DACA) and from recombinant interferons that require repeated parenteral dosing and may confound results through direct antiproliferative effects.

NK Cell Biology Studies in Immunodeficient Murine Models (Beige, Nude) Requiring Oral Immunomodulation

Researchers utilizing beige (NK-deficient) or nude (T-cell-deficient) mouse strains to dissect innate immune mechanisms should select CL 246,738 as the NK-augmenting agent of choice. The compound is effective in both immunodeficient strains at oral doses of 10–160 mg/kg, with peak NK stimulation at 40 mg/kg [3][4]. No recombinant interferon or parenteral immunomodulator has demonstrated comparable NK-augmenting activity in these genetically immunodeficient backgrounds, making CL 246,738 uniquely suited for experiments requiring NK cell activation in the absence of adaptive immune contributions.

Pharmacokinetic/Pharmacodynamic Studies Exploiting an Ultra-Long Half-Life (~300 h) Oral Immunomodulator for Infrequent Dosing Regimens

For PK/PD modeling studies requiring extended drug exposure with minimal dosing frequency, CL 246,738 offers a whole-blood half-life of at least 300 hours, enabling weekly or biweekly oral dosing protocols [5]. This scenario is particularly advantageous for chronic immunomodulation studies in large animal models or for translational research programs where daily handling for parenteral administration would be operationally prohibitive. The constant half-life across the 5–50 mg/kg dose range further simplifies dose-linear PK assumptions in experimental design.

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